molecular formula C23H24N2O B10976241 N-[4-(dimethylamino)phenyl]-3,3-diphenylpropanamide

N-[4-(dimethylamino)phenyl]-3,3-diphenylpropanamide

Cat. No.: B10976241
M. Wt: 344.4 g/mol
InChI Key: UHESWRHLSQVRNM-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-3,3-diphenylpropanamide is an organic compound characterized by its complex structure, which includes a dimethylamino group attached to a phenyl ring, and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-3,3-diphenylpropanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with benzyl cyanide in the presence of a base such as sodium ethoxide. This results in the formation of 4-(dimethylamino)phenyl-2-phenylacrylonitrile.

    Hydrogenation: The intermediate is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst to yield 4-(dimethylamino)phenyl-3-phenylpropanenitrile.

    Amidation: Finally, the nitrile group is converted to an amide by reacting with benzylamine under acidic conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-3,3-diphenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, especially in the presence of strong electrophiles like nitronium ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitronium tetrafluoroborate in acetonitrile.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(dimethylamino)phenyl]-3,3-diphenylpropanamide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the development of probes for studying enzyme activities or receptor binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl rings provide hydrophobic interactions. These properties enable the compound to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylamino)phenyl]-3-phenylpropanamide: Lacks one phenyl group compared to N-[4-(dimethylamino)phenyl]-3,3-diphenylpropanamide.

    N-[4-(dimethylamino)phenyl]-2-phenylacetamide: Has a shorter carbon chain between the phenyl rings and the amide group.

Uniqueness

This compound is unique due to its specific structural features, including the presence of two phenyl rings and a dimethylamino group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-3,3-diphenylpropanamide

InChI

InChI=1S/C23H24N2O/c1-25(2)21-15-13-20(14-16-21)24-23(26)17-22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,22H,17H2,1-2H3,(H,24,26)

InChI Key

UHESWRHLSQVRNM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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